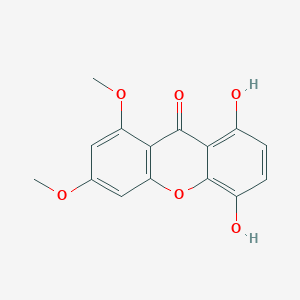

1,3-Dimethoxy-5,8-dihydroxyxanthone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Dimethoxy-5,8-dihydroxyxanthone is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone framework. They are naturally found in various plants, fungi, lichens, and bacteria. The unique structure of this compound, characterized by methoxy and hydroxy groups, contributes to its distinct chemical and biological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-5,8-dihydroxyxanthone typically involves the nucleophilic addition of 3,5-dimethoxyphenol to 2-methoxycarbonyl-1,4-benzoquinone, followed by cyclization and oxidation steps . The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like benzene or acetic anhydride. The process may also involve heating at elevated temperatures to facilitate the formation of the xanthone core.

Industrial Production Methods

Industrial production of xanthone derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance yield and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dimethoxy-5,8-dihydroxyxanthone undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxy groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxy groups.

Substitution: Replacement of methoxy or hydroxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions may involve nucleophiles such as amines or halides under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinone derivatives, while reduction can produce dihydroxy derivatives .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antioxidant Properties

1,3-Dimethoxy-5,8-dihydroxyxanthone exhibits significant antioxidant activity. Research indicates that xanthones can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have shown that xanthone derivatives can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase .

Antibacterial Activity

This compound has demonstrated antibacterial properties against various strains of bacteria. For instance, prenylated derivatives of 1,3-dihydroxyxanthone have been shown to exhibit moderate antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating effectiveness at low concentrations . The mechanism of action is believed to involve disruption of bacterial cell membranes.

Anticancer Potential

Xanthones have been investigated for their anticancer properties. Studies have indicated that this compound and its derivatives can induce apoptosis in cancer cells. For example, certain derivatives have shown selectivity in inhibiting the growth of breast cancer cell lines (MCF-7), with IC50 values suggesting potent antitumor activity . The compounds may act through multiple pathways including inhibition of cell proliferation and induction of cell cycle arrest.

Pharmacological Applications

Cholinesterase Inhibition

Research has identified 1,3-dihydroxyxanthone derivatives as potential dual inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. The inhibition potency was assessed using the Ellman method, with some derivatives exhibiting promising IC50 values that suggest their potential as therapeutic agents for neurodegenerative conditions .

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound has been studied for its anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This makes it a candidate for developing treatments for inflammatory diseases .

Cosmetic Applications

The cosmetic industry has also taken interest in xanthones due to their skin-protective properties. This compound's ability to mitigate oxidative stress makes it a valuable ingredient in formulations aimed at preventing skin aging and protecting against UV damage. Its anti-inflammatory properties further enhance its appeal for use in skincare products targeting sensitive or reactive skin .

Case Studies

- Synthesis and Characterization

- Biological Evaluation

Wirkmechanismus

The mechanism of action of 1,3-Dimethoxy-5,8-dihydroxyxanthone involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as α-glucosidase, leading to anti-diabetic effects. Its anti-carcinogenic properties are attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways like the MAPK/ERK pathway .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3,5,8-Tetrahydroxyxanthone: Similar structure but with additional hydroxy groups.

1,3-Dihydroxy-2-methylxanthone: Contains a methyl group instead of methoxy groups.

1,7-Dihydroxy-3,4-dimethoxyxanthone: Different substitution pattern on the xanthone core.

Uniqueness

1,3-Dimethoxy-5,8-dihydroxyxanthone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and hydroxy groups allows for unique interactions with biological targets, making it a valuable compound for research and therapeutic applications .

Eigenschaften

CAS-Nummer |

103726-10-9 |

|---|---|

Molekularformel |

C15H12O6 |

Molekulargewicht |

288.25 |

IUPAC-Name |

5,8-dihydroxy-1,3-dimethoxyxanthen-9-one |

InChI |

InChI=1S/C15H12O6/c1-19-7-5-10(20-2)13-11(6-7)21-15-9(17)4-3-8(16)12(15)14(13)18/h3-6,16-17H,1-2H3 |

SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C=CC(=C3O2)O)O |

Synonyme |

5,8-Dihydroxy-1,3-dimethoxy-9H-xanthen-9-one |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.